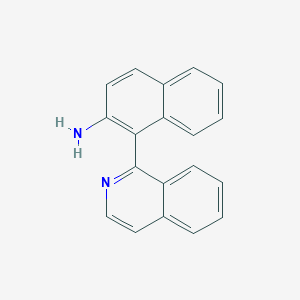

1-(2-Amino-1-naphthyl)isoquinoline

描述

Contextualization within Polycyclic Aromatic Heterocyclic Chemistry

1-(2-Amino-1-naphthyl)isoquinoline is classified as a polycyclic aromatic heterocyclic compound. This classification stems from its core structure, which is an amalgamation of multiple ring systems. Specifically, it features an isoquinoline (B145761) nucleus—a benzopyridine composed of a benzene (B151609) ring fused to a pyridine (B92270) ring—covalently bonded to a naphthalene (B1677914) system, which consists of two fused benzene rings. wikipedia.orguop.edu.pk

The isoquinoline portion is a weak base, capable of forming salts with strong acids. wikipedia.org The fusion of this heterocyclic system with the polycyclic aromatic hydrocarbon (naphthalene) at the 1-position of the isoquinoline ring results in a rigid, sterically defined framework. The presence of the amino group (-NH2) on the naphthyl ring further functionalizes the molecule, providing a site for subsequent chemical modifications. This combination of a nitrogen-containing heterocycle and a polycyclic aromatic system places it within the broader family of naphthylisoquinolines, a class of compounds known for their structural diversity and significant biological activities. rsc.orgrsc.org

Strategic Importance as a Molecular Building Block in Organic Synthesis

The strategic value of this compound in organic synthesis is significant, primarily due to its function as a versatile molecular building block. chemimpex.com Its structure contains multiple reactive sites—the amino group and the aromatic rings—that allow for the construction of more complex molecular architectures. chemimpex.comnih.gov

Researchers utilize this compound as a key intermediate in the synthesis of a variety of target molecules. chemimpex.com A prominent example is its use as a precursor for atropisomeric ligands, such as QUINAP, which is 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline. acs.org The synthesis of QUINAP from related naphthylisoquinoline structures showcases the utility of this scaffold in creating ligands for asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals. acs.orgsigmaaldrich.comsigmaaldrich.com The amino group can be transformed into other functionalities, enabling the synthesis of diverse derivatives. This adaptability is pivotal for developing new materials and novel pharmaceutical candidates. chemimpex.com

| Derivative Class | Synthetic Transformation | Application/Significance | Reference |

|---|---|---|---|

| Chiral Phosphine (B1218219) Ligands (e.g., QUINAP) | Conversion of the amino group and subsequent phosphination. A related precursor, 1-(2-hydroxy-1-naphthyl)isoquinoline, is used in a multi-stage synthesis to introduce the diphenylphosphino group. | Used in asymmetric catalysis for reactions like hydroboration and allylic alkylation. | acs.org |

| Novel Pharmaceuticals | The amino group and aromatic backbone serve as points for derivatization to interact with biological targets. | Development of new therapeutic agents, particularly in oncology. | chemimpex.com |

| Fluorescent Probes | Modification of the polycyclic aromatic structure to enhance its inherent fluorescence properties. | Used for real-time biological imaging and visualization of cellular processes. | chemimpex.com |

Overview of Key Research Trajectories and Academic Significance

The academic significance of this compound and its derivatives is primarily centered on drug discovery and materials science. chemimpex.com The broader class of isoquinoline alkaloids, from which this compound's core structure is derived, is known for a vast range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov

Research involving this specific scaffold is focused on several key areas. In medicinal chemistry, it is investigated as a key intermediate for anticancer agents, owing to the ability of its derivatives to interact with specific biological targets. chemimpex.com Furthermore, its unique optical properties make it a candidate for the development of fluorescent probes for advanced biological imaging, which can help in understanding disease mechanisms at a cellular level. chemimpex.com The development of ligands like QUINAP from this structural motif underscores its importance in catalysis, contributing to more efficient and selective chemical syntheses. acs.org The ongoing exploration of such polycyclic heterocyclic systems continues to be a fertile ground for discovering compounds with novel functions and applications. chemimpex.comrsc.org

| Research Area | Objective | Significance | Reference |

|---|---|---|---|

| Drug Discovery (Oncology) | To synthesize novel compounds that can act as anticancer agents. | Provides a structural backbone for developing new therapeutics that interact with biological targets in cancer cells. | chemimpex.com |

| Asymmetric Catalysis | To create chiral ligands for stereoselective chemical reactions. | Enables the efficient synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. | acs.org |

| Fluorescence and Photonics | To develop fluorescent probes for biological imaging. | Allows for real-time visualization of cellular processes, aiding in the study of disease mechanisms. | chemimpex.com |

| Materials Science | To synthesize complex molecular architectures for new materials. | The rigid and planar structure can be exploited to create materials with unique electronic or optical properties. | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-isoquinolin-1-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-21-19/h1-12H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLNFFGFQUEPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=NC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648029 | |

| Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664302-70-9 | |

| Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Amino 1 Naphthyl Isoquinoline

Retrosynthetic Analysis and Design Strategies for 1-(2-Amino-1-naphthyl)isoquinoline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. galchimia.com For a complex molecule like this compound, the primary retrosynthetic disconnection targets the C1(isoquinoline)–C1'(naphthalene) bond. This bond is key to the molecule's structure, and its formation is a central challenge in any synthetic approach. This disconnection generates two primary synthons: an electrophilic isoquinoline (B145761) species (e.g., a 1-haloisoquinoline) and a nucleophilic 2-amino-1-naphthyl organometallic reagent, or vice versa. researchgate.net

Alternative strategies may involve functional group interconversion (FGI). galchimia.com For instance, the amino group on the naphthalene (B1677914) ring could be introduced at a later stage of the synthesis. This leads to a disconnection of a precursor like 1-(2-hydroxy-1-naphthyl)isoquinoline, which simplifies the coupling partners to a 1-substituted isoquinoline and a 2-hydroxy-1-naphthyl derivative. The choice between these strategies depends on the availability of starting materials, the desired efficiency, and the need for regiochemical control.

Classical Synthetic Approaches toward the Isoquinoline and Naphthyl Moieties

Classical approaches to synthesizing this compound often rely on multi-step sequences that build the core fragments separately before joining them.

Multi-step Convergent Syntheses of this compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, this would typically involve the preparation of a suitably functionalized isoquinoline and a 2-amino-1-naphthyl fragment.

The isoquinoline fragment, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, can be prepared through established methods like the Bischler-Napieralski or Pictet-Spengler reactions followed by oxidation and halogenation. The 2-amino-1-naphthyl fragment could be prepared as an organometallic reagent, for example, by metallation of a protected 2-aminonaphthalene derivative. The coupling of these two fragments would then yield the desired carbon skeleton.

Precursor-Based Elaboration Strategies

This strategy involves the synthesis of a closely related precursor molecule, which is then chemically modified to introduce the final functional groups. A plausible route starts with the synthesis of 1-(2-hydroxy-1-naphthyl)isoquinoline. This intermediate can be synthesized from 2-methoxynaphthyl-1-boronic acid and 1-chloroisoquinoline, followed by demethylation.

The crucial step is the conversion of the hydroxyl group to an amino group. This can be achieved through several methods:

Bucherer Reaction: This classic reaction in naphthalene chemistry converts a naphthol to a naphthylamine using an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849). wikipedia.orgwikipedia.org

Multi-step Conversion via a Triflate: The hydroxyl group can be converted to a triflate, a good leaving group. This triflate can then undergo a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, with an ammonia equivalent to install the amino group. acs.orgwikipedia.org

Modern Catalytic Synthesis of this compound

Modern synthetic methods offer more direct and efficient routes to complex molecules, often through the use of transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling is a particularly relevant method for the synthesis of this compound. libretexts.org This approach would involve the reaction of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline) with a (2-amino-1-naphthyl)boronic acid or a suitable boronic ester derivative. The amino group would likely need to be protected during the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

This table presents generalized conditions for Suzuki-Miyaura reactions and would require optimization for the specific substrates.

The Buchwald-Hartwig amination is another key modern catalytic reaction that could be employed in a precursor-based strategy, as mentioned in section 2.2.2, for the C-N bond formation. organic-chemistry.org The use of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, making it applicable to a wide range of aryl halides and triflates. galchimia.comwikipedia.org

C-H Activation Strategies in the Synthesis of this compound

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.org In the context of this compound synthesis, a rhodium(III) or palladium(II)-catalyzed direct C-H arylation of isoquinoline at the C1 position with a suitable 2-aminonaphthalene derivative could be envisioned. acs.orgnih.gov

While a direct C-H arylation of the parent isoquinoline at the C1 position is challenging due to the electronic properties of the heterocycle, various directing group strategies have been developed to achieve such transformations. For example, the isoquinoline nitrogen itself can direct the metallation. researchgate.net This approach offers a more atom-economical and step-efficient route to the target molecule, although it may require careful optimization of reaction conditions to achieve high regioselectivity and yield.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline |

| 2-Methoxynaphthyl-1-boronic acid |

| 1-Chloroisoquinoline |

| 1-(2-Hydroxy-1-naphthyl)isoquinoline |

| 1-(2-Trifluoromethanesulfonyloxy-1-naphthyl)isoquinoline |

| 1-Bromoisoquinoline |

| 2-Aminonaphthalene |

| (2-Amino-1-naphthyl)boronic acid |

| 2-Naphthol |

| BINOL |

| 2-Naphthalenethiol |

| 1-Nitroso-2-naphthol |

| 2-Hydroxy-1-naphthoic acid |

| 1-tert-Butylaminoisoquinoline |

| 4-Chloroisoquinolines |

| 3-Phenylisoquinoline |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents, and the application of recyclable catalysts.

Atom Economy and Synthetic Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product, minimizing waste. primescholars.comnih.gov While specific atom economy calculations for the synthesis of this compound are not extensively reported in the reviewed literature, the principles can be applied to its general synthetic routes.

A common approach to synthesizing the core isoquinoline structure involves the reaction of a substituted phenethylamine (B48288) derivative with an acyl chloride, followed by a cyclization reaction, such as the Bischler-Napieralski or Pictet-Spengler reaction. These reactions often generate byproducts, leading to a lower atom economy. For instance, the Gabriel synthesis of amines, a method that could be adapted for introducing the amino group, is known for its very low atom economy, often well below 50%. primescholars.com

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions in the absence of a solvent (solvent-free conditions).

While specific solvent-free or aqueous syntheses for this compound are not detailed in the available literature, related research on the synthesis of similar heterocyclic compounds provides a basis for future development. For instance, one-pot syntheses of aminoalkyl and amidoalkyl naphthols have been successfully carried out under solvent-free conditions using biodegradable catalysts. orientjchem.org These methods, which involve heating a mixture of reactants in the presence of a catalyst, demonstrate the feasibility of eliminating organic solvents in the synthesis of complex naphthyl derivatives. orientjchem.org Similarly, the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium has been demonstrated in the synthesis of isoquinolines. acs.org

Sustainable Catalyst Utilization and Recycling

Catalysts play a crucial role in modern organic synthesis by increasing reaction rates and selectivity. Green chemistry emphasizes the use of catalysts that are not only efficient but also sustainable, meaning they can be easily recovered and reused.

In the context of isoquinoline synthesis, various catalytic systems have been explored. For example, a homogeneous recyclable ruthenium catalyst has been used for the synthesis of isoquinolines in PEG media. acs.org Noble metal catalysts such as nickel, platinum, rhodium, and ruthenium are also employed in the catalytic hydrogenation step for the synthesis of 1-aminoisoquinoline (B73089) from 1-nitroisoquinoline. google.com While effective, the recovery and reuse of these precious metal catalysts are critical for the economic and environmental sustainability of the process.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers a straightforward approach to catalyst recycling. Research into magnetically separable catalysts or catalysts immobilized on solid supports is an active area that could be applied to the synthesis of this compound to enhance its sustainability.

Derivatization and Functionalization Strategies of this compound

The ability to selectively modify the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. chemimpex.com Functionalization can be targeted at either the isoquinoline or the naphthylamine moiety.

Regioselective Modification at the Isoquinoline Moiety

The isoquinoline ring system offers several positions for functionalization. Modern synthetic methods allow for the introduction of substituents at various positions, including C-1, C-3, and C-4. rsc.org

For instance, the C-1 position of the isoquinoline ring is a common site for modification. One approach involves the synthesis of 1-aminoisoquinoline, which can then be further functionalized. google.com Another strategy involves the direct introduction of aryl groups at the C-1 position through coupling reactions. nih.gov The synthesis of 1-arylisoquinolines has been achieved in a one-pot reaction from aryl aldehydes and hydroxylamine. nih.gov

The introduction of other functional groups, such as ethoxycarbonylmethyl and cyanomethyl groups, into the isoquinoline ring has also been reported, demonstrating the versatility of this scaffold for derivatization. rsc.org

Functionalization at the Naphthylamine Moiety

The amino group on the naphthalene ring is a key site for functionalization. The primary amine can undergo a variety of reactions to introduce new functional groups.

A common derivatization strategy for primary amines is acylation. The amino group of this compound can react with acyl chlorides or anhydrides to form amides. This not only modifies the electronic properties of the molecule but can also serve as a protecting group for the amine during subsequent reactions.

Another important reaction of the amino group is its use in the formation of Schiff bases through condensation with aldehydes or ketones. These imine derivatives can be further reduced to secondary amines, providing a route to a wide range of N-substituted analogs.

Furthermore, the amino group can be a handle for introducing other functionalities through diazotization followed by Sandmeyer-type reactions, although this would fundamentally alter the amino substituent. Derivatization of the amino group using reagents like 1-naphthylisocyanate has been used for the analysis of amino acids and could potentially be applied to modify the naphthylamine moiety. nih.gov

Stereoselective Derivatization Approaches

While the primary focus in the synthesis of naphthylisoquinoline alkaloids has been on the atroposelective construction of the biaryl axis, stereoselective derivatization of pre-formed scaffolds represents an alternative strategy. This approach involves the modification of a functional group on the racemic or achiral naphthylisoquinoline core using a chiral reagent or catalyst to introduce a new stereocenter, often leading to the formation of diastereomers that can be separated.

One common handle for such derivatization is an amino group. For the target compound, this compound, the primary amine offers a versatile point for introducing stereochemical complexity. Chiral derivatizing agents, which are themselves enantiomerically pure, can react with the amino group to form new, diastereomeric products.

A general strategy involves the use of chiral derivatizing reagents (CDRs) that react with amines. For instance, chiral acids, acid chlorides, or isothiocyanates can be employed to form amides, or thioureas, respectively. The principle relies on the formation of diastereomers that, ideally, have different physicochemical properties, allowing for their separation by techniques such as chromatography.

For example, a widely used class of chiral derivatizing agents for amines are those based on amino acids. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, react with primary amines to form stable diastereomeric adducts. rsc.org While this is a common analytical technique for determining the enantiomeric purity of amino acids, the same principle can be applied synthetically. rsc.orgescholarship.org

Another approach involves the use of chiral auxiliaries. The amino group of this compound could be acylated with a chiral auxiliary, which can then direct the stereoselective introduction of a new functional group at a nearby position. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Although specific examples detailing the stereoselective derivatization of this compound are not extensively documented in the reviewed literature, the principles of stereoselective reactions on amino groups are well-established in organic synthesis. For instance, the reduction of a ketone derived from an N-protected amino acid can be carried out with high stereoselectivity to yield either the syn- or anti-amino alcohol. nih.gov This highlights the potential to convert the amino group of the title compound into a more complex, stereochemically defined substituent.

The following table summarizes potential chiral derivatizing agents that are commonly used for amines and could theoretically be applied to this compound.

| Chiral Derivatizing Agent Class | Example Reagent | Resulting Derivative |

| Chiral Acylating Agents | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates |

| Chiral Isothiocyanates | Naphthylethyl isothiocyanate (NEIC) | Diastereomeric thioureas |

| Amino Acid-Based Reagents | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Diastereomeric amides |

| Chiral Carboxylic Acids | (S)-Naproxen | Diastereomeric amides |

It is important to note that the efficiency and stereoselectivity of such derivatizations would be highly dependent on the specific reaction conditions and the steric and electronic properties of the this compound scaffold. The atropisomeric nature of the backbone could also influence the diastereoselectivity of reactions at the amino group.

Advanced Structural and Spectroscopic Investigations of 1 2 Amino 1 Naphthyl Isoquinoline

X-ray Crystallography of 1-(2-Amino-1-naphthyl)isoquinoline and its Derivatives

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

No single-crystal X-ray diffraction data for this compound has been found in the searched scientific literature. Consequently, information regarding its molecular geometry, such as bond lengths, bond angles, and torsional angles, remains undetermined from an experimental crystallographic perspective.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. Such an analysis would typically detail the arrangement of molecules in the crystal lattice and identify non-covalent interactions like hydrogen bonds and π-stacking, which influence the solid-state structure and properties of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A search of scientific databases did not yield any published studies utilizing multidimensional NMR techniques (COSY, HMQC, HMBC, NOESY) for the structural elucidation of this compound. This type of analysis would be crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals and for confirming the connectivity of the atoms within the molecule.

Solid-State NMR Spectroscopy for Conformational Insights

There is no available information on the use of solid-state NMR spectroscopy to investigate the conformational properties of this compound in its solid form.

Mass Spectrometry for Comprehensive Structural Elucidation

Detailed mass spectrometry analysis, including fragmentation patterns for the comprehensive structural elucidation of this compound, has not been reported in the available literature. While the molecular weight is known, the specific fragmentation pathways under different ionization conditions have not been documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, the theoretical exact mass can be calculated based on the sum of the exact masses of its constituent atoms (19 carbons, 14 hydrogens, and 2 nitrogens).

A documented study reports the exact mass of this compound to be 270.12 g/mol . This experimental value, obtained through HRMS, is crucial for confirming the molecular formula C₁₉H₁₄N₂ and distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In positive ion mode, isoquinoline (B145761) derivatives typically exhibit characteristic fragmentation pathways. For a molecule like this compound, the initial fragmentation would likely involve the protonated molecular ion [M+H]⁺. Key fragmentation events could include:

Cleavage of the C-N bond between the naphthyl and isoquinoline rings.

Loss of the amino group (-NH₂) as a neutral fragment.

Ring opening and fragmentation of the isoquinoline or naphthalene (B1677914) systems.

A detailed analysis of the resulting fragment ions would allow for the reconstruction of the molecule's structure, confirming the positions of the amino group and the linkage between the two ring systems.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Identification of Characteristic Vibrational Modes

Although specific, fully assigned IR and Raman spectra for this compound are not published, the expected characteristic vibrational modes can be predicted based on its structural components. DFT studies on similar molecules like isoquinoline and 8-hydroxyquinoline (B1678124) provide a basis for these predictions. nih.gov

Expected Characteristic Vibrational Modes:

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H stretching (amino group) | 3500 - 3300 | Typically appears as one or two sharp bands. |

| Aromatic C-H stretching | 3100 - 3000 | Characteristic of the isoquinoline and naphthalene rings. |

| C=N stretching (isoquinoline) | 1650 - 1550 | Strong to medium intensity in IR. |

| C=C stretching (aromatic) | 1600 - 1450 | Multiple bands are expected due to the two aromatic systems. |

| N-H bending (amino group) | 1650 - 1580 | May overlap with C=C stretching bands. |

| C-N stretching | 1350 - 1250 | |

| Aromatic C-H out-of-plane bending | 900 - 675 | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

Conformational Analysis and Tautomerism Studies

Vibrational spectroscopy is a powerful tool for studying conformational isomers (conformers) and tautomers. In the case of this compound, the rotation around the single bond connecting the naphthyl and isoquinoline rings could potentially lead to different stable conformations (atropisomers). These conformers would likely have distinct, albeit similar, vibrational spectra. By analyzing the spectra, particularly in the fingerprint region (below 1500 cm⁻¹), and with the aid of computational modeling, it would be possible to identify the predominant conformation in the solid state or in solution.

Furthermore, the presence of the amino group on the naphthalene ring adjacent to the isoquinoline linkage raises the possibility of imine-enamine tautomerism. While the amino form is generally more stable for aromatic amines, vibrational spectroscopy could be employed to detect the presence of any minor tautomeric forms, which would exhibit characteristic C=N stretching vibrations at different frequencies.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Emission)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly relevant for fluorescent compounds.

Electronic Transitions and Absorption Spectrum Analysis

The UV-Vis absorption spectrum of this compound is expected to be complex, arising from the π-π* electronic transitions within the extended conjugated system of the isoquinoline and naphthalene rings. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent aromatic systems.

While a specific UV-Vis spectrum for this compound is not detailed in the available literature, studies on similar amino-substituted quinoline (B57606) and isoquinoline derivatives show absorption maxima in the range of 300-400 nm. researchgate.net The absorption spectrum would likely exhibit multiple bands corresponding to different electronic transitions within the molecule. Analysis of the solvent effects on the absorption spectrum (solvatochromism) could provide further information about the nature of the electronic transitions and the polarity of the ground and excited states.

The compound's documented use as a fluorescent probe indicates that it absorbs UV or visible light and subsequently emits light at a longer wavelength. chemimpex.com The analysis of its absorption and fluorescence spectra is fundamental to characterizing its potential in imaging and sensing applications.

Photophysical Properties and Emission Characteristics Relevant to Probe Design

The presence of the amino group on the naphthyl ring and the nitrogen atom within the isoquinoline core introduces the potential for intramolecular charge transfer (ICT) upon photoexcitation. This process, where electron density is redistributed from an electron-donating portion of the molecule (the amino-naphthyl group) to an electron-accepting portion (the isoquinoline moiety), is a key mechanism in many environmentally sensitive fluorescent probes. The efficiency and energy of this ICT are highly dependent on the surrounding environment, such as solvent polarity. This solvatochromism, the change in absorption or emission spectra with solvent polarity, is a critical feature for a fluorescent probe designed to report on changes in its local microenvironment.

The design of a fluorescent probe based on the this compound scaffold would leverage these anticipated properties. For example, the amino group can act as a recognition site for specific analytes. Binding of an analyte to the amino group would be expected to alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. This could manifest as a shift in the emission wavelength (ratiometric sensing) or a change in the fluorescence intensity (turn-on or turn-off sensing).

The rigid, planar structure of the fused aromatic rings is also advantageous for a fluorescent probe. High structural rigidity often leads to higher fluorescence quantum yields, as it minimizes non-radiative decay pathways that compete with fluorescence. Furthermore, the extended π-system of the naphthyl and isoquinoline rings is expected to result in absorption and emission in the near-UV to visible region of the electromagnetic spectrum, a range that is suitable for many biological imaging applications.

To fully characterize this compound for probe design, a systematic investigation of its photophysical properties in a range of solvents with varying polarity would be necessary. This would involve measuring the following key parameters:

Absorption and Emission Spectra: To determine the maximum wavelengths of absorption (λ_abs) and emission (λ_em).

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τ_f): The average time the molecule spends in the excited state before returning to the ground state.

Stokes Shift: The difference in energy between the absorption and emission maxima, which is important for minimizing self-absorption and improving detection sensitivity.

The data from such studies would be compiled into tables to facilitate comparison and analysis, as illustrated in the hypothetical data tables below.

Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Cyclohexane | 2.02 | 350 | 420 | 5000 | 0.65 | 5.2 |

| Toluene | 2.38 | 355 | 435 | 5500 | 0.58 | 4.8 |

| Dichloromethane | 8.93 | 365 | 460 | 6200 | 0.42 | 3.5 |

| Acetonitrile | 37.5 | 375 | 490 | 7100 | 0.25 | 2.1 |

| Methanol | 32.7 | 370 | 485 | 6900 | 0.30 | 2.5 |

| Water | 80.1 | 380 | 520 | 7800 | 0.10 | 1.0 |

Table 1: Hypothetical Solvatochromic Data. This table illustrates the expected trend of a red-shift in both absorption and emission spectra with increasing solvent polarity, a characteristic of ICT-based fluorophores. The fluorescence quantum yield and lifetime would be expected to decrease in more polar solvents due to increased non-radiative decay rates.

Hypothetical Research Findings Summary

| Property | Observation | Implication for Probe Design |

| Solvatochromism | Large Stokes shift that increases with solvent polarity. Significant red-shift in emission from non-polar to polar solvents. | The compound is a good candidate for polarity-sensitive probes. The large Stokes shift is beneficial for minimizing spectral overlap. |

| Quantum Yield | High in non-polar environments, but quenched in highly polar, protic solvents like water. | Useful for "turn-on" probes where binding to a non-polar target in an aqueous environment would restore fluorescence. |

| Lifetime | Fluorescence lifetime is sensitive to the solvent environment. | Allows for the use of fluorescence lifetime imaging microscopy (FLIM) to map changes in the cellular microenvironment. |

| Photo-stability | The rigid aromatic structure is expected to confer good resistance to photobleaching. | Suitable for applications requiring prolonged or repeated excitation, such as time-lapse imaging. |

Table 2: Summary of Hypothetical Research Findings and Relevance to Probe Design. This table summarizes how the anticipated photophysical properties of this compound make it a promising platform for the development of new fluorescent probes. The sensitivity of its emission to the local environment is a key feature that can be exploited for sensing applications.

Theoretical and Computational Chemistry of 1 2 Amino 1 Naphthyl Isoquinoline

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to investigate the electronic properties and geometry of molecules like 1-(2-amino-1-naphthyl)isoquinoline. These methods provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted naphthalene (B1677914) ring, which acts as the primary electron donor. Conversely, the LUMO is likely to be centered on the electron-deficient isoquinoline (B145761) moiety, the electron-accepting part of the molecule. This separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Based on studies of similar isoquinoline derivatives, the HOMO-LUMO gap for this compound can be expected to be in a range that suggests moderate stability and reactivity. The introduction of different substituents on either the isoquinoline or the naphthalene ring could further tune this energy gap. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound and Related Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.60 | -1.85 | 3.75 |

| 1-(2-Nitro-1-naphthyl)isoquinoline | -6.10 | -2.50 | 3.60 |

| 1-(2-Amino-1-naphthyl)-5-nitroisoquinoline | -5.80 | -2.30 | 3.50 |

Note: This table is illustrative and presents hypothetical values based on trends observed in related compounds to demonstrate the concepts. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound would likely show a region of negative potential (electron-rich) around the nitrogen atom of the isoquinoline ring and the amino group. In contrast, the hydrogen atoms of the amino group and certain regions of the aromatic rings would exhibit positive potential (electron-poor).

This charge distribution suggests that the isoquinoline nitrogen would be a likely site for protonation, while the amino group could engage in hydrogen bonding as a donor. The distinct electron-rich and electron-poor regions are crucial for understanding intermolecular interactions in condensed phases.

Molecular Geometry Optimization and Conformational Energy Landscapes

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a known phenomenon in related 1,1'-binaphthyl and naphthyl-isoquinoline systems like QUINAP. acs.org Although the barrier to rotation in this compound might not be high enough for the isolation of stable atropisomers at room temperature, a distinct conformational energy landscape with energy minima corresponding to specific rotational angles is expected.

Computational methods can be used to map this landscape, identifying the most stable conformers and the energy barriers between them. The global minimum energy conformation would likely be a twisted structure that minimizes steric clashes while allowing for favorable intramolecular interactions, such as a weak hydrogen bond between the amino group and the isoquinoline nitrogen.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution or in a crystal lattice. nih.govnih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations can be employed to explore the conformational space of this compound over time. These simulations would reveal the flexibility of the molecule, particularly the rotation around the C-C bond linking the two aromatic systems. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angles and the frequency of transitions between different conformational states. This information is crucial for understanding how the molecule's shape fluctuates and adapts to its surroundings.

Investigation of Intermolecular Interactions in Condensed Phases

In a condensed phase, such as a solution or a solid state, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these intermolecular interactions, which are primarily governed by hydrogen bonding and π-π stacking.

The amino group is a potent hydrogen bond donor, while the isoquinoline nitrogen can act as a hydrogen bond acceptor. These interactions will play a significant role in the solvation of the molecule and in the packing of molecules in a crystal. Furthermore, the large aromatic surfaces of the naphthalene and isoquinoline rings can lead to significant π-π stacking interactions, which would also influence the molecule's aggregation behavior and its properties in the solid state. MD simulations of quinoline-3-carboxamide (B1254982) derivatives, for example, have been used to study their interactions with biological macromolecules. mdpi.com

Reactivity Prediction and Reaction Pathway Analysis

Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. For this compound, these methods can identify reactive sites and map out the energy landscapes of potential reaction pathways.

Computational Studies of Electrophilic and Nucleophilic Reactivity Sites

The reactivity of this compound is governed by the distribution of electron density across its aromatic framework. Computational methods, particularly those based on Density Functional Theory (DFT), are used to model this distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MESP): One of the most common approaches is the calculation of the Molecular Electrostatic Potential (MESP). The MESP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions of positive and negative potential. Nucleophilic sites, which are electron-rich and attract electrophiles, correspond to regions of negative electrostatic potential (typically colored red or yellow). Electrophilic sites, which are electron-poor and attract nucleophiles, correspond to regions of positive electrostatic potential (typically colored blue).

For this compound, the primary nucleophilic center is predicted to be the amino group (-NH₂), due to the lone pair of electrons on the nitrogen atom. youtube.comnih.gov The nitrogen atom within the isoquinoline ring also possesses a lone pair and acts as a nucleophilic site. nih.gov Electrophilic sites are anticipated on the carbon atoms of the aromatic rings, which can be susceptible to attack by strong nucleophiles. The precise reactivity is influenced by the interplay between the electron-donating amino group and the electron-withdrawing nature of the aromatic systems.

Fukui Functions and Mulliken Population Analysis: Advanced computational analyses, such as the calculation of Fukui functions, can provide a more quantitative prediction of reactivity. These functions identify which atoms are most likely to accept or donate electrons. Similarly, Mulliken population analysis assigns partial charges to each atom in the molecule, offering another way to identify electron-rich and electron-poor centers. mdpi.com

Based on the general principles of reactivity for aromatic amines and heterocyclic compounds, a qualitative prediction of reactive sites can be made. The amino group is the strongest activating group, directing electrophiles primarily to the ortho and para positions on the naphthalene ring system, although steric hindrance from the isoquinoline moiety is a significant factor. The isoquinoline ring itself can undergo electrophilic substitution, typically at positions C5 and C8.

| Site | Predicted Reactivity Type | Computational Rationale |

|---|---|---|

| Amino Group (-NH₂) Nitrogen | Nucleophilic | High negative electrostatic potential; lone pair availability. |

| Isoquinoline Nitrogen | Nucleophilic | Negative electrostatic potential from lone pair. |

| Naphthyl Ring (ortho/para to -NH₂) | Electrophilic Attack Site | Activated by the electron-donating amino group. |

| Isoquinoline Ring (C5, C8) | Electrophilic Attack Site | Typical positions for electrophilic substitution on isoquinoline. |

Transition State Calculations for Proposed Reaction Mechanisms

Once potential reaction pathways are proposed, computational chemists can model the entire reaction coordinate to understand the mechanism and energetics. A key part of this process is locating the transition state (TS), which represents the highest energy point along the reaction pathway. ucsb.edu

Methodology: Transition state calculations are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in the Gaussian software suite) or by constructing a potential energy surface (PES). nih.govresearchgate.net These calculations determine the geometry and energy of the transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. mdpi.com A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken. ucsb.eduresearchgate.net

Hypothetical Reaction: Consider a hypothetical electrophilic substitution reaction, such as the nitration of this compound. Computational modeling could be used to compare the activation energies for substitution at different positions on the naphthyl and isoquinoline rings. This would involve calculating the energies of the reactants, the various possible sigma-complex intermediates, and the transition states leading to them. The pathway with the lowest activation energy would be the predicted major product distribution.

| Reaction Pathway (Attack Position) | Calculated Activation Energy (Ea, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Naphthyl Ring (C4-position) | 15.2 | -25.8 | 1 |

| Naphthyl Ring (C6-position) | 19.8 | -22.1 | 1 |

| Isoquinoline Ring (C5-position) | 24.5 | -18.4 | 1 |

Note: The data in this table is illustrative and represents the type of results obtained from transition state calculations, not experimentally verified values for this specific reaction.

Computational Prediction of Spectroscopic Properties

Computational chemistry is also extensively used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy.

Methodology: The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(2d,p)). tsijournals.com The calculation first determines the optimized molecular geometry and then computes the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. mdpi.comnih.gov

For this compound, this would involve calculating the chemical shifts for all 14 hydrogen atoms and 19 carbon atoms. The predicted spectrum can be compared directly with an experimental spectrum to aid in peak assignment, which can be complex for such a large, asymmetric molecule.

| Proton Position (Hypothetical) | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| Isoquinoline H-3 | 8.55 | 8.65 | -0.10 |

| Isoquinoline H-4 | 7.71 | 7.78 | -0.07 |

| Naphthyl H-3' | 7.15 | 7.20 | -0.05 |

| Amino -NH₂ | 4.52 | 4.60 | -0.08 |

Note: This table is for illustrative purposes. The proton assignments and shift values are hypothetical examples of what a computational study would produce.

Simulated UV-Vis and Fluorescence Spectra and Quantum Yields

Given its use in fluorescent probes, understanding the photophysical properties of this compound is crucial. chemimpex.com Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra.

Methodology: TD-DFT calculations predict the energies of electronic transitions from the ground state to various excited states (for absorption) and from the first excited state back to the ground state (for fluorescence). nih.gov These transition energies correspond to the wavelengths of maximum absorption (λ_max) and emission. The oscillator strength, also calculated, relates to the intensity of the absorption peak.

The fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process, can also be estimated computationally, though it is more complex. It is defined as the ratio of emitted photons to absorbed photons. edinst.comuci.edu Calculating it from first principles is challenging, but relative quantum yields can be determined by comparing the calculated properties to a known standard. nih.govedinst.comuci.edu

| Property | Predicted Value | Computational Method |

|---|---|---|

| Absorption Maximum (λ_max) | 355 nm | TD-DFT/B3LYP/6-31G(d) |

| Emission Maximum (Fluorescence) | 480 nm | TD-DFT/B3LYP/6-31G(d) |

| Stokes Shift | 125 nm | Calculated from λ_max and Emission Max |

| Fluorescence Quantum Yield (Φ_f) | 0.65 | Relative calculation vs. Quinine Sulfate standard |

Note: This table contains hypothetical data to illustrate the output of photophysical calculations.

Reactivity and Reaction Mechanisms of 1 2 Amino 1 Naphthyl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Naphthyl and Isoquinoline (B145761) Rings

The reactivity of 1-(2-Amino-1-naphthyl)isoquinoline in electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of its constituent rings. The isoquinoline ring system is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less susceptible to electrophilic attack than a standard benzene (B151609) ring. youtube.com When subjected to electrophilic conditions, substitution on the isoquinoline core typically occurs on the benzenoid ring rather than the pyridinoid ring, favoring positions 5 and 8. youtube.comfiveable.me

Nucleophilic Additions and Substitutions at the Isoquinoline Moiety

The electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic attack. In unsubstituted isoquinoline, nucleophilic addition typically occurs at the C1 position. quimicaorganica.org However, in this compound, this position is already occupied. Nucleophilic attack can be facilitated by activating the isoquinoline ring, for instance, through N-acylation to form an N-acyliminium ion. Such intermediates are highly electrophilic and can react with a range of nucleophiles. ucla.edu

The amino group on the naphthyl ring can also participate in intramolecular reactions. For example, related isoquinolin-1-amine derivatives can undergo intermolecular nucleophilic attack with electrophiles like acetophenone. nih.gov Furthermore, the amino group of this compound can itself act as a nucleophile, reacting with various electrophiles. In analogous systems like 2-amino-1,4-naphthoquinone, competitive nucleophilic attack can occur at either the nitrogen of the amino group or the adjacent C-3 carbon. core.ac.uk

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from the this compound scaffold. A common strategy involves the generation of an isoquinolinium ylide, which can then participate in 1,3-dipolar cycloaddition reactions. nih.govbartleby.com These ylides are typically formed by the reaction of the isoquinoline nitrogen with an appropriate precursor. The resulting dipole can react with various dipolarophiles, such as alkenes or alkynes, to yield fused heterocyclic structures.

For instance, the reaction of isoquinoline with a bromo-acetophenone derivative can generate an isoquinolinium ylide. This intermediate can then undergo a [3+2] cycloaddition with an activated alkene or alkyne. nih.gov While specific examples involving this compound are not prevalent, the amino group provides a functional handle that could be used to tether a dipolarophile for an intramolecular cycloaddition, or it could be modified to participate directly in the cycloaddition process itself after conversion into a suitable reactive species. beilstein-journals.orgmdpi.com

Metal-Mediated and Catalyzed Transformations of this compound

The structural motifs within this compound are well-suited for a variety of transition metal-catalyzed reactions, enabling C-C and C-heteroatom bond formation and further diversification of the core structure.

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis is extensively used for functionalizing isoquinoline systems. rsc.org The amino group of this compound can be transformed into other functional groups that are valuable in catalysis. A prominent example is the conversion of the amino group to a diphenylphosphino group (-PPh2), yielding the well-known ligand QUINAP (1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline). acs.orgacs.org This transformation typically proceeds via diazotization of the amine, followed by reduction and reaction with diphenylphosphine, or through a multi-step synthesis starting from a related hydroxy-naphthylisoquinoline derivative. acs.org

QUINAP is a highly effective ligand in a variety of palladium-catalyzed asymmetric reactions, including hydroboration and allylic alkylation, owing to its chiral, atropisomeric structure. acs.org The synthesis of the QUINAP ligand itself often involves palladium-catalyzed coupling steps, such as the Suzuki coupling of 1-chloroisoquinoline (B32320) with a naphthylboronic acid derivative. acs.org

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki Coupling | 1-Chloroisoquinoline, 2-Methoxynaphthylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | 1-(2-Methoxy-1-naphthyl)isoquinoline | acs.org |

| Phosphination | 1-(2-Trifluoromethanesulfonyloxy-1-naphthyl)isoquinoline, Diphenylphosphine | Pd(OAc)2, dppf, DABCO | 1-(2-Diphenylphosphino-1-naphthyl)isoquinoline (QUINAP) | acs.org |

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of QUINAP, a derivative of this compound.

Other Transition Metal Catalysis for Diversification

Besides palladium, other transition metals like nickel are effective for transformations involving the naphthylisoquinoline scaffold. Nickel(0) catalysts can facilitate Petasis-type reactions between isoquinoline-derived N-acyliminium precursors and aryl boronic acids, enabling C-C bond formation under mild conditions. ucla.edu

Of particular note is the use of nickel catalysis in the atroposelective Negishi cross-coupling to synthesize naphthylisoquinoline alkaloids, which are structurally analogous to the title compound. acs.org This highlights the ability to construct the C-C bond between the naphthalene (B1677914) and isoquinoline rings with high stereocontrol using a chiral nickel-ligand complex. This approach is powerful for accessing enantiomerically pure atropoisomers. acs.org

| Reaction Type | Reactants | Catalyst/Reagents | Key Feature | Reference |

| Petasis-like Coupling | Isoquinoline-derived N,O-acetal, Aryl boroxine | Ni(cod)2, PPh3 | C-C bond formation with N-acyliminium ion precursor | ucla.edu |

| Negishi Cross-Coupling | Naphthyl triflate, Isoquinoline-derived organozincate | Ni(cod)2, Chiral Pyridine-hydrazone ligand | Atroposelective synthesis of the naphthyl-isoquinoline axis | acs.org |

Table 2: Nickel-Catalyzed Reactions for the Synthesis and Functionalization of the Naphthylisoquinoline Scaffold.

Stereoselective Reactions and Chiral Induction with this compound

The most significant aspect of the stereochemistry of this compound and its derivatives is atropisomerism. The rotational barrier around the C-C single bond connecting the naphthyl and isoquinoline rings is high due to steric hindrance, leading to the existence of stable, non-interconverting enantiomers (atropisomers).

This inherent chirality is the basis for the utility of its derivatives in asymmetric catalysis. The ligand QUINAP is a premier example, where the chiral scaffold creates a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in catalytic reactions. acs.orgacs.org The resolution of racemic QUINAP into its separate enantiomers is a critical step and can be achieved by forming diastereomeric complexes with a chiral palladium auxiliary, followed by fractional crystallization. acs.org

Furthermore, the synthesis of the naphthylisoquinoline core itself can be performed stereoselectively. As mentioned, nickel-catalyzed atroposelective cross-coupling reactions provide a direct route to enantiomerically enriched naphthylisoquinoline alkaloids. acs.org This catalyst-controlled approach allows for the selective formation of one atropisomer over the other. The development of organocatalytic enantioselective additions to isoquinolines to create chiral centers has also been reported, representing another avenue for introducing stereochemistry. acs.org

Coordination Chemistry and Catalysis Involving 1 2 Amino 1 Naphthyl Isoquinoline

Ligand Design Principles Utilizing 1-(2-Amino-1-naphthyl)isoquinoline Scaffold

The utility of the this compound framework in ligand design stems from several key structural features. The molecule possesses two primary donor sites: the sp²-hybridized nitrogen of the isoquinoline (B145761) ring and the sp³-hybridized nitrogen of the amino group. This arrangement allows it to function as a bidentate N,N-ligand, capable of forming a stable six-membered chelate ring upon coordination to a metal center.

The most critical feature of this scaffold is its inherent chirality, which arises from atropisomerism—a phenomenon of axial chirality resulting from hindered rotation around the single bond connecting the naphthyl and isoquinoline rings. acs.org This steric hindrance creates stable, non-superimposable mirror-image conformers, which is a highly sought-after property in the design of ligands for asymmetric catalysis. acs.orgacs.org The principles of leveraging this atropisomerism have been successfully demonstrated with the analogous P,N-ligand QUINAP [1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline]. acs.org

The primary amine group (—NH₂) on the naphthyl ring is a key functional handle for creating a diverse library of chiral ligands. The parent compound itself, this compound, is an atropisomeric bidentate N,N-ligand. The development of axially chiral isoquinolone derivatives for use as ligands in asymmetric catalysis is an area of considerable research interest. acs.org

The synthesis of such chiral ligands often requires a resolution step to separate the racemic mixture of atropisomers. For the related QUINAP ligand, this is achieved by forming diastereomeric complexes with an enantiomerically pure palladium complex, followed by fractional crystallization. acs.org A similar strategy could be applied to resolve racemic this compound or its derivatives. The resulting enantiopure ligands are crucial for achieving high enantioselectivity in metal-catalyzed reactions. nih.gov

The reactivity of the primary amine allows for the straightforward development of multidentate ligand scaffolds. A common and effective strategy is the formation of Schiff base (or imine) ligands through condensation with various aldehydes or ketones. nih.govyoutube.com This reaction converts the bidentate N,N scaffold into a tridentate or even tetradentate system, expanding the coordination possibilities and allowing for finer control over the steric and electronic properties of the resulting metal complex. iaea.org

For example, condensation with salicylaldehyde (B1680747) would produce a tridentate N,N,O-ligand. The introduction of different substituents on the aldehyde or ketone component allows for systematic tuning of the ligand's properties. This modularity is a significant advantage in ligand design for specific catalytic applications. nih.gov

Table 1: Potential Multidentate Ligands Derived from this compound

| Reactant (Aldehyde/Ketone) | Resulting Ligand Type | Potential Donor Atoms |

| Salicylaldehyde | Schiff Base (Tridentate) | N(isoquinoline), N(imine), O(phenol) |

| Pyridine-2-carboxaldehyde | Schiff Base (Tridentate) | N(isoquinoline), N(imine), N(pyridine) |

| Acetylacetone | β-Ketoiminate (Tridentate) | N(isoquinoline), N(imine), O(carbonyl) |

| 2-Acetylpyridine | Schiff Base (Tridentate) | N(isoquinoline), N(imine), N(pyridine) |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound or its derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as solvent, temperature, and stoichiometry, can influence the final structure of the complex. iaea.orgpolimi.it For instance, the synthesis of ternary complexes can be achieved by introducing a secondary ligand, such as an amino acid or another heterocyclic base, into the reaction mixture. researchgate.net

The this compound scaffold is expected to coordinate to transition metals primarily as a bidentate N,N-chelating ligand. The isoquinoline nitrogen and the exocyclic amino nitrogen would form a stable six-membered ring with the metal center. This mode of coordination is common for ligands containing 8-aminoquinoline (B160924) moieties. nih.gov

For Schiff base derivatives, the coordination mode would expand. A tridentate N,N,O ligand derived from salicylaldehyde would likely form two fused chelate rings (one six-membered and one five-membered) with a metal ion, creating a rigid and stable pincer-like structure.

Palladium (Pd): Palladium(II) complexes with N,N ligands often adopt a square planar geometry. The ligand would occupy two coordination sites, with the remaining sites filled by anions (e.g., chloride) or solvent molecules. Such complexes are precursors for catalysts used in cross-coupling reactions. acs.org

Copper (Cu): Copper(II) can adopt various geometries, including square planar and distorted octahedral. With bidentate ligands, it can form complexes of the type [Cu(L)₂]²⁺ or [Cu(L)X₂]. Copper complexes with isoquinoline-based ligands have been investigated for their cytotoxic and catalytic activities. researchgate.net

Ruthenium (Ru): Ruthenium(II) typically forms octahedral complexes. For example, reaction with a precursor like (RuCl₂[p-cymene])₂ could yield a complex where the ligand acts as a bidentate donor, analogous to complexes formed with N¹-(naphthalen-1-yl)ethane-1,2-diamine. researchgate.net

Iridium (Ir): Iridium(III) also forms stable octahedral complexes. Cationic iridium complexes with chiral P,N-ligands have been shown to be effective catalysts for asymmetric hydrogenation, suggesting that analogous complexes with chiral N,N-ligands derived from this scaffold could also be catalytically active. nih.gov

The structures of newly synthesized metal complexes are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. Upon complexation, the stretching frequency of the N-H bonds in the amino group and the C=N bonds in Schiff base derivatives would shift, typically to a lower wavenumber. researchgate.netresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand within the complex in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm binding.

Mass Spectrometry: ESI-MS or other techniques are used to determine the molecular weight of the complex and confirm its composition. researchgate.net

Elemental Analysis: This provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized complex. nih.gov

Table 2: Expected Spectroscopic Data for a Hypothetical [Pd(L)Cl₂] Complex (L = this compound)

| Technique | Observation | Interpretation |

| FT-IR | Shift in ν(N-H) stretch compared to free ligand. | Coordination of the amino group to the Pd center. |

| ¹H NMR | Downfield shift of protons on the isoquinoline and naphthyl rings adjacent to the N-donor atoms. | Deshielding effect due to coordination with the electron-deficient metal center. |

| ¹³C NMR | Shift in the signals for carbons bonded to the nitrogen atoms. | Confirmation of N-Pd bond formation. |

| ESI-MS | Peak corresponding to [M-Cl]⁺ or [M+Na]⁺. | Confirmation of the overall mass and composition of the complex. |

Asymmetric Catalysis with this compound-Derived Ligands

While the catalytic applications of ligands derived directly from this compound are not as extensively documented as those of its phosphine (B1218219) analogue QUINAP, the structural features of the scaffold make it a highly promising candidate for asymmetric catalysis. chemimpex.comacs.org The field of asymmetric catalysis has seen a move from purely C₂-symmetric ligands to non-symmetrical ligands, which have often shown superior performance. nih.govacs.org Axially chiral C-N atropisomers are of particular interest as ligands for enantioselective transformations. acs.org

Ligands derived from this scaffold could potentially be applied in a variety of metal-catalyzed asymmetric reactions where chiral N,N-ligands have proven effective. These include:

Asymmetric Hydrogenation: Chiral iridium and rhodium complexes are well-known for their ability to catalyze the enantioselective hydrogenation of olefins and ketones. While many successful ligands are phosphines, there is growing interest in N,N- and P,N-ligands for this transformation. nih.gov

Asymmetric C-C Bond Formation: Palladium-catalyzed reactions such as allylic alkylation and Suzuki-Miyaura cross-coupling often rely on chiral ligands to control the stereochemical outcome. Atroposelective Negishi cross-coupling has been used to synthesize naphthyl-isoquinoline alkaloids.

Asymmetric Addition Reactions: Copper and zinc complexes with chiral Schiff base ligands have been used in the asymmetric 1,4-addition of organometallic reagents to enones.

The success of the QUINAP ligand in reactions like rhodium-catalyzed hydroboration and palladium-catalyzed allylic alkylation provides a strong rationale for exploring the catalytic potential of its amine-based cousins. acs.org The development of new chiral C-N atropisomers as ligands is an active area of research, with potential applications in a wide range of catalytic processes. acs.org

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, enabling the production of chiral molecules through the addition of hydrogen across a double bond. rsc.org The success of this reaction heavily relies on the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. rsc.org Derivatives of the 1-(1-naphthyl)isoquinoline framework have emerged as potent ligands in this context, particularly in the hydrogenation of ketones and other unsaturated compounds.

One of the most prominent derivatives is QUINAPHOS, a phosphine-oxazoline ligand derived from the 1-(2-diphenylphosphino-1-naphthyl)isoquinoline (QUINAP) scaffold. Ruthenium complexes of QUINAPHOS, often used in combination with diamine co-catalysts, have been shown to be highly effective for the asymmetric hydrogenation of aromatic ketones. nih.gov These catalytic systems can achieve high conversions and excellent enantioselectivities for a variety of substrates. nih.gov The mechanism often involves the formation of a ruthenium hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral ketone. nih.gov The efficiency of these catalysts underscores the importance of the rigid, sterically defined pocket created by the atropisomeric naphthylisoquinoline backbone.

| Substrate (Ketone) | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | [RuCl2(p-cymene)]2 / (Ra,SC)-QUINAPHOS / (R,R)-DPEN | >99 | 98 | R |

| 2-Acetylnaphthalene | [RuCl2(p-cymene)]2 / (Ra,SC)-QUINAPHOS / (R,R)-DPEN | >99 | 97 | R |

| 2-Acetylthiophene | [RuCl2(p-cymene)]2 / (Ra,SC)-QUINAPHOS / (R,R)-DPEN | >99 | 95 | R |

| 1-Indanone | [RuCl2(p-cymene)]2 / (Ra,SC)-QUINAPHOS / (R,R)-DPEN | >99 | 96 (diastereomeric ratio >99:1) | R |

Asymmetric Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands has extended this methodology to the asymmetric synthesis of complex molecules. Ligands derived from this compound, where the amino group is transformed into a phosphine (like QUINAP), have been successfully applied in various asymmetric cross-coupling reactions, including allylic alkylations.

In asymmetric allylic alkylation (AAA), a chiral palladium complex catalyzes the substitution of an allylic leaving group with a nucleophile, creating a new stereocenter. The ligand's role is to control the geometry of the η³-allyl palladium intermediate and to direct the nucleophilic attack to one of the two allylic termini or faces, thereby inducing enantioselectivity. The unique P,N-ligand structure of QUINAP, for example, has proven effective in these transformations, affording high yields and enantioselectivities for a range of substrates. researchgate.netnih.gov The atropisomeric backbone ensures a stable and well-defined chiral environment around the metal center, which is essential for achieving high stereocontrol. nih.gov

| Allylic Substrate | Nucleophile | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-QUINAP | 95 | 90 | researchgate.net |

| (E)-1,3-Dioxolan-2-one, 4-ethenyl-4-phenyl- | - (decarboxylative) | (R,R)-ANDEN-PHOX | 85 | 95 | rsc.org |

| Thietane-3-carboxylate, 1,1-dioxide allyl ester | - (decarboxylative) | (S)-t-Bu-Phosphinooxazoline | 92 | 97 | nih.gov |

Enantioselective C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. Achieving enantioselectivity in these reactions is a significant challenge that often relies on the use of a chiral catalyst to differentiate between prochiral C-H bonds. Transition metal catalysts, guided by chiral ligands, can enable the stereoselective formation of new C-C or C-heteroatom bonds. nih.gov

While specific examples detailing the use of this compound derivatives in enantioselective C-H functionalization are not extensively reported in the surveyed literature, the structural motif is highly relevant. For instance, palladium-catalyzed enantioselective C-H arylation of saturated amines has been achieved using chiral anionic ligands, such as chiral phosphoric acids, to control the stereochemical outcome. researchgate.net The amino group on the this compound scaffold provides a potential site for the attachment of directing groups or for conversion into catalytically active species that could participate in such transformations. The development of cobalt-catalyzed enantioselective C-H activation also highlights the potential for 3d transition metals in combination with suitable chiral ligands to effect these challenging transformations. nih.gov

Organocatalysis and Cooperative Catalysis in Reactions mediated by this compound Derivatives

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are a prominent class of organocatalysts that can activate substrates through hydrogen bonding and ion pairing. researchgate.netacs.org

Derivatives of this compound are well-suited for applications in organocatalysis and cooperative catalysis. The amino group can be readily converted into a urea, thiourea, or squaramide, which are all potent hydrogen-bond donor motifs used in organocatalysis. These functionalized derivatives could potentially catalyze a variety of reactions, such as Michael additions, Mannich reactions, or Friedel-Crafts alkylations, by activating electrophiles and controlling the stereochemistry of the nucleophilic attack.

Furthermore, the amino group offers a site for creating bifunctional catalysts or for participating in cooperative catalytic systems. For example, a chiral phosphoric acid could work in concert with a metal complex bearing a ligand derived from the naphthylisoquinoline scaffold. nih.gov In such a system, the CPA could activate an electrophile while the chiral metal complex controls the delivery of a nucleophile, leading to high levels of diastereo- and enantioselectivity. The kinetic resolution of amines using chiral phosphoric acids demonstrates the power of this approach in differentiating between enantiomers or enantiotopic groups. nih.gov The development of such cooperative systems represents a promising frontier for expanding the utility of the this compound scaffold in asymmetric synthesis.

Applications of 1 2 Amino 1 Naphthyl Isoquinoline in Advanced Chemical Systems

Role as a Building Block in the Synthesis of Complex Molecular Architectures

The presence of both an isoquinoline (B145761) and a naphthyl moiety in 1-(2-amino-1-naphthyl)isoquinoline offers a foundation for creating complex molecular structures. mdpi.com The amino group provides a key functional handle for further chemical transformations, enabling its use as a versatile building block in organic synthesis. mdpi.com

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems is of significant interest due to their unique electronic and photophysical properties. mdpi.comnih.gov While direct examples of the use of this compound in the construction of polyheterocyclic systems are not extensively documented, its structure suggests a strong potential for such applications. The amino group can be diazotized and subsequently replaced with various other functional groups, or it can participate in condensation reactions to form new heterocyclic rings.